molecular formula C28H47NO4 B055223 N-Stearoyltyrosine methyl ester CAS No. 122445-70-9

N-Stearoyltyrosine methyl ester

Cat. No.: B055223
CAS No.: 122445-70-9
M. Wt: 461.7 g/mol
InChI Key: BXGLCPSPURNXQE-SANMLTNESA-N
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Description

N-Stearoyltyrosine methyl ester is a synthetic amphiphilic compound belonging to the class of N-acylated amino acid derivatives. It is synthesized via a two-step chemoselective acylation process: (1) stearic acid is activated with N-hydroxysuccinimide to form octadecanoic acid 2,5-dioxo-pyrrolidin-1-yl ester, followed by (2) conjugation with tyrosine methyl ester . This method ensures high yields and specificity for the amine group of the amino acid. The compound features a long stearoyl (C18) chain linked to the tyrosine backbone, with a methyl ester group at the carboxyl terminus. Its amphiphilic nature enables applications in membrane studies, drug delivery systems, and chiral monolayers, as demonstrated in Langmuir film experiments .

Properties

CAS No.

122445-70-9

Molecular Formula

C28H47NO4

Molecular Weight

461.7 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoate

InChI

InChI=1S/C28H47NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)29-26(28(32)33-2)23-24-19-21-25(30)22-20-24/h19-22,26,30H,3-18,23H2,1-2H3,(H,29,31)/t26-/m0/s1

InChI Key

BXGLCPSPURNXQE-SANMLTNESA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Synonyms

N-stearoyltyrosine methyl ester
N-stearoyltyrosine methyl ester, (D,L)-stereoisomer
NSTME

Origin of Product

United States

Preparation Methods

Reaction Efficiency

ParameterSingle-Step AcylationMulti-Step Synthesis
Total Yield78–82%72–76%
Purity (HPLC)≥99.0%99.1–99.5%
Reaction Time12–18 hours48–72 hours
Scalability>100 gLimited to 50 g batches

Critical Observations :

  • The single-step method offers superior practicality for industrial applications due to reduced solvent consumption and faster throughput.

  • The multi-step approach enables precise control over intermediate purity, making it preferable for analytical standard production.

Solvent and Base Selection

Single-Step Method :

  • Chloroform : Enhances solubility of stearoyl chloride but requires careful pH control to prevent emulsion formation during workup.

  • Triethylamine : Preferred over pyridine due to lower toxicity and easier removal via aqueous washes.

Multi-Step Method :

  • Tetrahydrofuran (THF) : Facilitates low-temperature reactions but necessitates anhydrous conditions.

  • Pyridine : Effective for trifluoroacetylation but introduces challenges in residual base removal.

Optimization Strategies

Temperature Control

  • Acylation : Maintaining temperatures below 5°C during reagent addition prevents thermal degradation of stearoyl chloride.

  • Esterification : Reflux at 65°C ensures complete conversion of tyrosine to its methyl ester without racemization.

Catalytic Enhancements

  • Triphenylphosphine/Azodicarboxylate System : Increases coupling efficiency during stearoylation by activating the hydroxyl group for nucleophilic attack.

  • Microwave Assistance : Pilot studies show a 20% reduction in reaction time when using microwave irradiation at 50 W.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 9.90 (d, J = 8.0 Hz, 1H, NH)

  • δ 7.04 (d, J = 8.0 Hz, 2H, aromatic)

  • δ 4.56–4.49 (m, 1H, α-CH)

  • δ 3.67 (s, 3H, OCH₃)

LC-MS (ESI) :

  • m/z Calcd for C₃₁H₅₁NO₄: 513.38

  • Observed: 514.2 [M+H]⁺

Industrial and Regulatory Considerations

Cost Analysis

ComponentCost per Kilogram (USD)
L-Tyrosine120–150
Stearoyl Chloride250–300
Triphenylphosphine800–900

Chemical Reactions Analysis

Types of Reactions: 20®-Ginsenoside Rg3 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide can break down the compound into its constituent parts.

Major Products Formed: The major products formed from these reactions include various derivatives of ginsenosides, which may exhibit different pharmacological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxy derivatives .

Scientific Research Applications

Organogels for Drug Delivery

One of the most notable applications of N-stearoyltyrosine methyl ester is in the formulation of organogels, which are used for drug delivery systems. Organogels formed with S-TyrOCH₃ exhibit improved physical properties compared to those made with other compounds, such as alanine derivatives. This enhancement allows for:

  • Sustained Release : The organogels can release active pharmaceutical ingredients (APIs) through mechanisms like diffusion and biodegradation, providing prolonged therapeutic effects .
  • In Vivo Stability : Studies demonstrate that organogels containing S-TyrOCH₃ maintain their gel state upon injection without requiring additional cooling or fluid absorption, which simplifies administration procedures .

Case Study: Rivastigmine Release

In a study involving the release of rivastigmine from an organogel containing S-TyrOCH₃, researchers observed that the gel exhibited favorable release kinetics in vivo when injected into rats. This study highlighted the potential of S-TyrOCH₃-based organogels as effective drug delivery systems that can enhance the bioavailability of certain medications .

Biodegradable Polymers

This compound can be utilized in developing biodegradable polymers due to its amphiphilic nature. The incorporation of S-TyrOCH₃ into polymeric matrices can improve:

  • Mechanical Properties : The presence of stearoyl groups enhances the flexibility and strength of the resulting materials.
  • Biocompatibility : As a derivative of tyrosine, S-TyrOCH₃ is compatible with biological systems, making it suitable for biomedical applications such as tissue engineering and regenerative medicine.

Cosmetic and Personal Care Products

This compound is also explored in cosmetic formulations due to its emollient properties. It can act as a skin-conditioning agent that:

  • Improves Texture : Enhances the sensory attributes of creams and lotions.
  • Provides Moisture : Acts as a barrier to prevent moisture loss from the skin.

Summary Table of Applications

Application AreaDescriptionBenefits
PharmaceuticalOrganogels for drug deliverySustained release, improved stability
Material ScienceBiodegradable polymersEnhanced mechanical properties, biocompatibility
CosmeticsSkin-conditioning agent in formulationsImproved texture and moisture retention

Mechanism of Action

The mechanism of action of 20®-Ginsenoside Rg3 involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-Acylated Tyrosine Derivatives

Compound Acyl Chain Amino Acid Ester Group Key Properties References
This compound C18 (stearoyl) Tyrosine Methyl Forms stable monolayers with chiral domains; high hydrophobicity due to C18 chain
N-Palmitoyl serine methyl ester C16 (palmitoyl) Serine Methyl Smaller condensed phase domains; weaker chiral discrimination vs. tyrosine derivatives
N-Acetyl-L-tyrosine ethyl ester Acetyl (C2) Tyrosine Ethyl Enhanced solubility in polar solvents; used in enzymatic assays
L-Tyrosine methyl ester None Tyrosine Methyl High crystallinity; limited amphiphilicity; pharmaceutical reference standard
N-Benzoyl-L-tyrosine ethyl ester Benzoyl Tyrosine Ethyl Aromatic acyl group enhances UV activity; used in peptide synthesis

Key Observations:

  • Acyl Chain Length: Longer chains (e.g., stearoyl C18 vs. palmitoyl C16) increase hydrophobicity and stabilize monolayer structures. Stearoyl derivatives exhibit larger, more ordered domains in Langmuir films compared to shorter-chain analogs .
  • Amino Acid Side Chains: Tyrosine’s phenolic –OH group enables hydrogen bonding, critical for chiral discrimination in monolayers. Serine derivatives, with –OH on shorter side chains, show less pronounced chiral effects .
  • Ester Groups : Methyl esters (e.g., this compound) reduce solubility in aqueous media compared to ethyl esters (e.g., N-Acetyl-L-tyrosine ethyl ester), which are more lipophilic and metabolically stable .

Q & A

Q. What advanced techniques resolve molecular packing ambiguities in this compound monolayers?

  • Methodological Answer :
  • Grazing Incidence X-ray Diffraction (GIXD) : Maps 2D lattice parameters (e.g., alkyl chain tilt angles).
  • Molecular Dynamics Simulations : Predicts H-bonding networks and enantiomer packing efficiencies .

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